molecular formula C10H19N3O B11729362 2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

Cat. No.: B11729362
M. Wt: 197.28 g/mol
InChI Key: GRMKLSQEQJNPSL-UHFFFAOYSA-N
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Description

2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is an organic compound with a complex structure that includes a pyrazole ring substituted with a 3-methylbutylamino group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the reaction of 3-methylbutylamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: Preparation of the pyrazole derivative.

    Step 2: Reaction of the pyrazole derivative with 3-methylbutylamine in the presence of a suitable solvent.

    Step 3: Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(3-methylbutyl)amino]-1-piperidinyl}cyclohexanol
  • 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid

Uniqueness

2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[4-(3-methylbutylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H19N3O/c1-9(2)3-4-11-10-7-12-13(8-10)5-6-14/h7-9,11,14H,3-6H2,1-2H3

InChI Key

GRMKLSQEQJNPSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CN(N=C1)CCO

Origin of Product

United States

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